molecular formula C15H13NO B8312590 (S)-9-(Oxiran-2-ylmethyl)-9H-carbazole

(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B8312590
M. Wt: 223.27 g/mol
InChI Key: VAJIZAPXBKMPRO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

9-[[(2S)-oxiran-2-yl]methyl]carbazole

InChI

InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2/t11-/m0/s1

InChI Key

VAJIZAPXBKMPRO-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](O1)CN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered potassium hydroxide (3.36 g, 60 mmol) was added to a solution of carbazole (8.36 g, 50 mmol) in anhydrous N,N-dimethylformamide (50 mL) and stirred at ambient temperature for 1 hour. The reaction mixture was cooled in an ice bath and epibromohydrin (10.3 mL, 125 mmol) was added. The ice bath was removed and the reaction was stirred at room temperature for 20 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was washed successively with water and saturated aqueous sodium chloride solutions, dried (anhydrous sodium sulfate), filtered, and concentrated. The crude material was triturated with hexanes, and recrystallized from ethyl acetate/hexanes to yield the desired product as white needles (6.41 g, 58% yield). A second crop of crystals was crystallized from the mother liquor to give additional product (1.2 g, 11%). 1H NMR (CDCl3, 300 MHz) δ 8.11-8.08 (m, 2H), 7.46-7.44 (m, 4H), 7.28-7.25 (m, 2H), 4.68-4.62 (dd, 1H, J=3.1, 15.8 Hz) 4.45-4.38 (dd, 1H, J=4.8, 15.9 Hz), 3.37 (m, 1H), 2.84-2.81 (dd, 1H, J=4.2, 4.3 Hz), 2.60-2.57 (dd, 1H, J=2.5, 5.0 Hz). HPLC analysis: (C18, 5-95% acetonitrile in H2O+0.1% trifluoroacetic acid over 20 min: detention time, % area at 254 nm): 7.83 min, 98.7%.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Yield
58%

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